molecular formula C11H10N4OS B287529 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287529
M. Wt: 246.29 g/mol
InChI Key: RXBHERXXCHADRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MTT, is a heterocyclic compound that has gained interest in scientific research due to its potential therapeutic applications. MTT is a member of the thiadiazole family, which is known for its diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. In

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies suggest that it may act through multiple pathways. 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and histone deacetylase. 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing cancer development. Additionally, 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Biochemical and physiological effects:
6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, antibacterial activity, and anti-inflammatory activity. 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process. In addition, 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to regulate the expression of genes involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential toxicity, as it has been found to be toxic to normal cells at high concentrations. Therefore, further studies are needed to determine the optimal dosage and toxicity profile of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Future Directions

There are several future directions for the study of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. Another direction is to study the mechanism of action of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in more detail, including its interactions with cellular pathways and enzymes. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, as well as its potential side effects. Finally, the development of new derivatives of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with improved therapeutic properties is another future direction for research.
In conclusion, 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained interest in scientific research due to its potential therapeutic applications. 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have anticancer, antimicrobial, and anti-inflammatory properties, and has been shown to regulate various cellular pathways and enzymes. While further studies are needed to determine the optimal dosage and toxicity profile of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, its potential therapeutic applications make it a promising compound for future research.

Synthesis Methods

6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods, including the reaction of 2-amino-5-methylthiazole with 2-bromoanisole and sodium azide, followed by cyclization with sulfur and phosphorus oxychlorides. Another method involves the reaction of 2-amino-5-methylthiazole with 2-bromoanisole and potassium carbonate in dimethylformamide, followed by cyclization with sulfur and sodium nitrite.

Scientific Research Applications

6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. In addition, 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

6-(2-methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H10N4OS/c1-7-12-13-11-15(7)14-10(17-11)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3

InChI Key

RXBHERXXCHADRE-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3OC

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3OC

Origin of Product

United States

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